4-Amino-3-chloro-5-nitrobenzonitrile physical properties
4-Amino-3-chloro-5-nitrobenzonitrile physical properties
An In-Depth Technical Guide to 4-Amino-3-chloro-5-nitrobenzonitrile for Advanced Research
Abstract: This technical guide provides a comprehensive overview of 4-Amino-3-chloro-5-nitrobenzonitrile (CAS No: 1456531-72-8), a substituted benzonitrile with significant potential as a versatile intermediate in medicinal chemistry and drug development. Tailored for researchers, scientists, and drug development professionals, this document synthesizes known physicochemical data with predictive analyses and detailed experimental protocols for its characterization and synthesis. We explore the compound's structural attributes, spectroscopic profile, and its prospective role as a scaffold for complex heterocyclic systems, grounded in authoritative references and field-proven methodologies.
Introduction: A Versatile Building Block
4-Amino-3-chloro-5-nitrobenzonitrile is a polysubstituted aromatic compound featuring a unique combination of functional groups: an amine, a chloro group, a nitro moiety, and a nitrile. This specific arrangement of electron-donating (amino) and electron-withdrawing (nitro, nitrile, chloro) groups on the benzene ring imparts a distinct reactivity profile, making it a valuable precursor in synthetic organic chemistry.
While not extensively documented in public literature, its structural motifs are present in compounds investigated for various therapeutic areas. Substituted benzonitriles are foundational structures for a wide range of bioactive molecules and drug candidates. The functional groups on 4-Amino-3-chloro-5-nitrobenzonitrile offer multiple points for derivatization:
-
The amino group can be readily acylated, alkylated, or diazotized for conversion into other functionalities.
-
The nitro group can be reduced to a second amino group, opening pathways to diamino derivatives for building heterocyclic rings.
-
The nitrile group can be hydrolyzed to a carboxylic acid or converted into a tetrazole ring, a common bioisostere for carboxylic acids in drug design.[1]
-
The chloro group can be displaced via nucleophilic aromatic substitution (SNAr), further enhancing molecular diversity.
This guide serves to consolidate the known properties of this compound and provide the necessary experimental framework for its effective use in a research and development setting.
Core Physicochemical Properties
The fundamental molecular properties of 4-Amino-3-chloro-5-nitrobenzonitrile have been established from supplier data. However, key experimental physical properties such as melting point, appearance, and solubility are not widely reported. A summary of known and yet-to-be-determined properties is presented below.
Table 1: Physicochemical Properties of 4-Amino-3-chloro-5-nitrobenzonitrile
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1456531-72-8 | [2] |
| Molecular Formula | C₇H₄ClN₃O₂ | [2] |
| Molecular Weight | 197.58 g/mol | [2] |
| Appearance | Not specified; likely a solid powder. | - |
| Melting Point | Not reported. | - |
| Solubility | Not reported. | - |
| Storage | 2-8°C, Refrigerator | - |
Experimental Protocol: Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (typically < 2°C) suggests high purity, while a broad and depressed range indicates the presence of impurities.
Objective: To determine the melting point range of a solid sample of 4-Amino-3-chloro-5-nitrobenzonitrile using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline compound onto a clean, dry watch glass.
-
Capillary Loading: Gently tap the open end of a capillary tube into the sample pile to collect a small amount of material. The sample height should be 2-3 mm for optimal results.[3]
-
Packing: Invert the tube and tap the sealed end gently on a hard surface to pack the solid tightly into the bottom. Dropping the tube through a long glass tube can aid in effective packing.[3]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find a rough range.[4]
-
Accurate Determination: For an accurate measurement, set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[3]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.
Experimental Protocol: Solubility Profile Determination
Understanding the solubility of a lead compound is fundamental for drug development, impacting formulation and bioavailability. A standard protocol involves testing solubility in a range of aqueous and organic solvents.[5][6]
Objective: To qualitatively and quantitatively determine the solubility of 4-Amino-3-chloro-5-nitrobenzonitrile in various solvents at a controlled temperature.
Methodology:
-
Solvent Selection: Prepare a panel of relevant solvents, including water, buffered solutions (pH 2, 7.4, 9), methanol, ethanol, acetone, dichloromethane (DCM), and dimethyl sulfoxide (DMSO).
-
Qualitative Assessment:
-
Add approximately 1-2 mg of the compound to a small test tube.
-
Add 0.5 mL of the selected solvent.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."
-
-
Quantitative Assessment (Shake-Flask Method):
-
Accurately weigh an excess amount of the compound (e.g., 10 mg) and add it to a known volume of solvent (e.g., 2 mL) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. It is critical to filter the sample through a 0.22 µm syringe filter.
-
Dilute the filtrate with an appropriate mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculate the solubility in mg/mL or mol/L.
-
Spectroscopic and Structural Characterization
While specific experimental spectra for 4-Amino-3-chloro-5-nitrobenzonitrile are not available in public databases, its structure allows for reliable prediction of its spectroscopic features. The following sections outline the expected spectral data and provide protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.[7][8]
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆): The aromatic region is of primary interest. Due to the substitution pattern, two aromatic protons are present. They are in a meta relationship to each other, but in unique chemical environments, and are expected to appear as two distinct doublets with a small meta-coupling constant (J ≈ 2-3 Hz).
-
H-6: This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing nitro and nitrile groups. It is expected to be the more upfield of the two aromatic signals.
-
H-2: This proton is ortho to the electron-withdrawing nitrile group and meta to the amino and nitro groups. It is expected to be the more downfield signal.
-
-NH₂: The amino protons will appear as a broad singlet. Its chemical shift is variable and depends on concentration and residual water in the solvent.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Notes |
|---|---|---|---|---|
| H-2 | 8.0 - 8.3 | Doublet (d) | ~2.5 Hz | Downfield due to proximity to -CN and -NO₂. |
| H-6 | 7.0 - 7.3 | Doublet (d) | ~2.5 Hz | Upfield due to shielding by -NH₂. |
| -NH₂ | 5.5 - 6.5 | Broad Singlet (br s) | - | Exchangeable with D₂O. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆): Six distinct carbon signals are expected, as there is no plane of symmetry in the molecule.
-
Aromatic Carbons: Four signals will be in the aromatic region (~110-155 ppm). The carbon bearing the nitro group (C-5) and the carbon bearing the amino group (C-4) will be significantly shifted downfield and upfield, respectively. The carbons attached to chlorine (C-3) and the nitrile group (C-1) will also have characteristic shifts.
-
Nitrile Carbon (-C≡N): This signal typically appears in the 115-120 ppm range.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[9]
Table 3: Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 2240 - 2220 | C≡N Stretch | Nitrile (-C≡N) |
| 1630 - 1580 | C=C Stretch | Aromatic Ring |
| 1550 - 1500 | N-O Asymmetric Stretch | Nitro Group (-NO₂) |
| 1370 - 1330 | N-O Symmetric Stretch | Nitro Group (-NO₂) |
| 800 - 600 | C-Cl Stretch | Aryl Chloride |
Experimental Protocol: FTIR Data Acquisition (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to record the spectrum of the empty accessory, which will be subtracted from the sample spectrum.[10]
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Fragmentation patterns give clues about the molecule's structure.[11]
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 197. Due to the presence of chlorine, an isotopic peak (M+2)⁺ at m/z 199 with an intensity of approximately one-third of the M⁺ peak will be observed, which is a characteristic signature for a monochlorinated compound.[12]
-
Key Fragments: Fragmentation is likely to occur through the loss of stable neutral molecules or radicals.
-
[M - NO₂]⁺: Loss of the nitro group (46 Da) to give a fragment at m/z 151.
-
[M - Cl]⁺: Loss of the chlorine radical (35/37 Da) to give a fragment at m/z 162.
-
[M - HCN]⁺: Loss of hydrogen cyanide (27 Da) from the benzonitrile core.
-
Experimental Protocol: HRMS (ESI) Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ (m/z 198.00) would be expected.
-
Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass (C₇H₄ClN₃O₂ has a monoisotopic mass of 196.9992 Da) to confirm the elemental composition.
Synthetic Considerations and Workflow
A plausible synthetic route to 4-Amino-3-chloro-5-nitrobenzonitrile involves the electrophilic nitration of a suitable precursor. The most logical starting material is 4-amino-3-chlorobenzonitrile (CAS 21803-75-8).[13] The amino group is a strong activating group and an ortho-, para- director. The chloro and nitrile groups are deactivating and meta-directing. In this precursor, the positions ortho and para to the amino group are C-3, C-5, and C-1. C-3 is blocked by chlorine and C-1 is blocked by the nitrile. Therefore, nitration is strongly directed to the C-5 position.
Caption: Proposed synthesis of 4-Amino-3-chloro-5-nitrobenzonitrile.
Experimental Protocol: Synthesis via Nitration
This protocol is adapted from established methods for the nitration of activated aromatic rings.[14] CAUTION: Nitrating mixtures are highly corrosive and reactions can be exothermic. All work must be performed in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-Amino-3-chlorobenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%) or Potassium Nitrate (KNO₃)
-
Ice
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated H₂SO₄ (e.g., 5 mL per 1 g of starting material).
-
Cooling: Cool the flask in an ice/salt bath to 0-5°C.
-
Substrate Addition: Slowly add 4-amino-3-chlorobenzonitrile portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.
-
Nitrating Agent Addition: Prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid in a separate, cooled flask, or use a solid nitrate salt like KNO₃. Add this nitrating agent dropwise (if liquid) or portion-wise (if solid) to the reaction mixture over 30-60 minutes, maintaining the internal temperature between 0°C and 10°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction at 5-10°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (test with pH paper).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dry the purified product under vacuum.
Reactivity and Applications in Drug Discovery
The strategic placement of functional groups makes 4-Amino-3-chloro-5-nitrobenzonitrile a potent intermediate for constructing complex molecular scaffolds, particularly in the field of oncology. Substituted benzonitriles are precursors to many kinase inhibitors, which function by blocking the ATP-binding site of protein kinases that are often dysregulated in cancer.
Caption: Derivatization pathways for drug discovery applications.
The reduction of the nitro group to an amine would yield a 1,2,4-tri-substituted 3,5-diaminobenzonitrile derivative. This class of intermediate is highly valuable for the synthesis of fused heterocyclic systems like benzimidazoles, which are privileged structures in medicinal chemistry.
Safety, Handling, and Storage
Due to the absence of a specific Safety Data Sheet (SDS) for 4-Amino-3-chloro-5-nitrobenzonitrile, handling precautions must be based on the hazards associated with its constituent functional groups, namely aromatic nitro compounds and chloroanilines.[15][16] Aromatic nitro compounds can be flammable and may decompose exothermically at high temperatures or under alkaline conditions.[17][18]
Potential GHS Hazard Statements (Inferred):
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Suspected of causing genetic defects or cancer (class hazard for some aromatic amines/nitro compounds).
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Avoid skin contact as aromatic nitro compounds can be absorbed through the skin.[15]
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Handling: Avoid creating dust. Avoid contact with heat, sparks, and open flames. Prevent contact with strong oxidizing agents, strong reducing agents, and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Based on supplier data, storage in a refrigerator at 2-8°C is recommended.[2]
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.
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